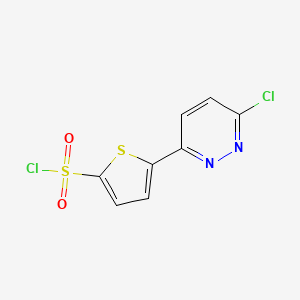
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride
Übersicht
Beschreibung
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C8H4Cl2N2O2S2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride (CAS No. 1017791-40-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 295.17 g/mol. The compound features a thiophene ring substituted with a chloropyridazine moiety and a sulfonyl chloride functional group, which may contribute to its reactivity and biological properties .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing sulfonyl chloride groups have been studied for their antibacterial properties. The sulfonamide derivatives are known to inhibit bacterial growth by targeting folic acid synthesis pathways, which are essential for bacterial cell proliferation .
- Enzyme Inhibition : The presence of the thiophene and pyridazine moieties may enhance the compound's ability to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects in cellular signaling pathways.
- Anti-inflammatory Properties : Some studies suggest that similar compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiophene derivatives with chloropyridazine and sulfonyl chlorides under controlled conditions. The resulting compound can be further modified to create derivatives with enhanced biological activities.
Eigenschaften
IUPAC Name |
5-(6-chloropyridazin-3-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-7-3-1-5(11-12-7)6-2-4-8(15-6)16(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBGPNXGDANBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















